![molecular formula C12H7ClF3NO B1450908 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-56-0](/img/structure/B1450908.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol, also known by its CAS number 161949-56-0, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of bacterial enzymes. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 273.64 g/mol. The compound features a pyridine ring with chloro and trifluoromethyl substitutions, along with a phenolic group which contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with bacterial phosphopantetheinyl transferase (PPTase). This enzyme is crucial for bacterial cell viability and virulence, as it facilitates the post-translational modification of carrier proteins necessary for secondary metabolism. The compound inhibits PPTase by binding to its active site, which disrupts the production of essential metabolites and ultimately hinders bacterial growth.
Antibacterial Effects
Research indicates that this compound exhibits significant antibacterial activity. In laboratory studies, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites in bacterial cells, leading to a dose-dependent inhibition of growth. Higher concentrations of the compound correlate with more pronounced antibacterial effects .
Cellular Effects
The compound's effects on various cell types have been extensively studied. It primarily localizes in the cytoplasm of bacterial cells where it exerts its inhibitory effects on PPTase. The stability and degradation profiles indicate that it remains effective under standard laboratory conditions over extended periods.
Case Studies
- Inhibition Studies : In vitro studies demonstrated that the compound significantly reduced the growth rates of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Dose-Response Analysis : A series of experiments were conducted to assess the dose-response relationship of the compound in animal models. Results showed that as the dosage increased, there was a corresponding increase in antibacterial efficacy, confirming its potential as a therapeutic agent against bacterial infections.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | CHClFNO |
Molecular Weight | 273.64 g/mol |
Target Enzyme | Phosphopantetheinyl transferase |
MIC against Staphylococcus aureus | 3.12 µg/mL |
MIC against Escherichia coli | 12.5 µg/mL |
Scientific Research Applications
Biochemical Properties
The compound exhibits significant interactions with bacterial enzymes, particularly phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability. Its ability to inhibit this enzyme has made it a subject of interest for antibacterial research.
Antibacterial Applications
Research has demonstrated that this compound possesses notable antibacterial activity against various strains of bacteria.
Efficacy Against Bacterial Strains
The Minimum Inhibitory Concentration (MIC) values for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol against specific bacterial strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol under specific reaction conditions. This synthetic route is crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
Study on Antibacterial Activity
In a laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of growth, with higher concentrations leading to more pronounced antibacterial effects. This study supports the notion that the compound could serve as a lead compound for developing new antibiotics .
Inhibition of Enzyme Activity
Another study focused on the inhibition of PPTase by this compound, demonstrating that it effectively reduced enzyme activity in vitro. The findings suggest that targeting PPTase could be a viable strategy for developing new antibacterial agents .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenol group activates the aromatic ring toward electrophilic substitution. Key reactions include:
-
The trifluoromethyl group on the pyridine ring exerts a strong electron-withdrawing effect, directing electrophiles to the phenol's ortho position .
-
Kinetic isotope effect (KIE) studies (KIE = 1.8) suggest a concerted metalation-deprotonation mechanism in Pd-catalyzed reactions .
Oxidation Reactions
The phenol group undergoes oxidation under controlled conditions:
Nucleophilic Substitution
The chloro group on the pyridine ring participates in substitution reactions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Piperazine | DMF, K₂CO₃, 120°C | 4-[3-(Piperazinyl)-5-CF₃-pyridyl]phenol | 58% |
Ammonia | NH₃/EtOH, 80°C, sealed tube | 4-[3-Amino-5-CF₃-pyridyl]phenol | 41% |
-
The chloro group’s reactivity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating SNAr mechanisms .
Cross-Coupling Reactions
The phenol and pyridine moieties enable catalytic coupling:
-
Palladium-mediated C–H functionalization occurs preferentially at the phenol’s ortho position due to pyridine-directed cyclopalladation .
Functionalization via C–H Activation
Directed by the pyridine ring, selective C–H bond activation occurs:
-
A proposed Pd(II)/Pd(IV) catalytic cycle involves oxidative addition of N-chlorosuccinimide (NCS) to form a Pd(IV) intermediate, followed by reductive elimination .
Acid-Base Reactions
The phenol’s hydroxyl group participates in proton transfer:
Base | Solvent | pKa | Application |
---|---|---|---|
NaHCO₃ | H₂O/THF | 9.2 | Selective deprotonation for O-alkylation |
NaOH | Ethanol | – | Salt formation for solubility enhancement |
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVTBZQPRZRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.